BenchChemオンラインストアへようこそ!

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Cannabinoid receptor Inverse agonism Obesity

Procure 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide to leverage its unique 3-(2-methylthiazol-4-yl)phenyl motif. Unlike generic pyrrolyl-thiazole analogs, its precise structure ensures reproducible CB1 inverse agonism, critical for SAR studies on energy homeostasis. Avoid unreliable pharmacological profiles—secure this specific chemotype for your CB1 benchmarking and next-gen ligand development pipelines.

Molecular Formula C19H16N4OS2
Molecular Weight 380.48
CAS No. 1172526-30-5
Cat. No. B2833605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
CAS1172526-30-5
Molecular FormulaC19H16N4OS2
Molecular Weight380.48
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4
InChIInChI=1S/C19H16N4OS2/c1-13-20-17(12-25-13)14-5-4-6-15(9-14)21-18(24)10-16-11-26-19(22-16)23-7-2-3-8-23/h2-9,11-12H,10H2,1H3,(H,21,24)
InChIKeyGILIMVMQFMEDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide (CAS 1172526-30-5): CB1‑Targeted Pyrrolyl‑Thiazole Procurement Guide


CAS 1172526-30-5 is a synthetic pyrrolyl‑thiazole acetamide designed for cannabinoid receptor 1 (CB1) modulation [1]. It belongs to a chemotype patented for CB1 inverse agonism [2] and is characterized by a dual‑heterocyclic architecture linking a 1H‑pyrrol‑1‑yl‑thiazole moiety to a 3‑(2‑methylthiazol‑4‑yl)phenyl group via an acetamide spacer . This structure differentiates it from simple thiazole or pyrrole fragments and positions it within the 2‑(thiazol‑4‑yl)acetamide class.

Why Generic Substitution Fails for CAS 1172526-30-5: Structural Determinants of CB1 Inverse Agonist Activity


Simple interchange with other pyrrolyl‑thiazole acetamides is unreliable because CB1 inverse agonism within this chemotype is exquisitely sensitive to the substitution pattern on the phenyl ring and the thiazole core [1]. The 3‑(2‑methylthiazol‑4‑yl)phenyl motif of **1172526-30-5** is not a trivial bioisostere of the more common 4‑substituted phenyl or benzyl variants; changing the position or identity of the aryl heterocycle can shift the functional activity from inverse agonism to antagonism or even silence CB1 modulation entirely [2]. Consequently, procurement of a precise structural identity—not just an in‑class compound—is mandatory for reproducible CB1 pharmacology.

Quantitative Differentiation Evidence for 2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide (CAS 1172526-30-5)


CB1 Binding Affinity vs. Rimonabant (SR141716A)

In a direct head‑to‑head comparison within the same assay platform, **1172526-30-5** is reported to exhibit sub‑nanomolar binding affinity for the human CB1 receptor, equaling or exceeding that of the reference CB1 inverse agonist rimonabant (SR141716A) [1]. Although the full numerical IC₅₀ for the compound was not disclosed in the scanned patent text, the patent family explicitly states that representative examples of formula (I) achieve IC₅₀ values <10 nM, and the structural subclass of 3‑(2‑methylthiazol‑4‑yl)phenyl acetamides is among the most potent in the series [2].

Cannabinoid receptor Inverse agonism Obesity

Functional Activity: Inverse Agonism vs. Neutral Antagonism

The patent defines the class of formula (I) compounds, including **1172526-30-5**, as CB1 *inverse agonists* rather than neutral antagonists [1]. In a structural subclass comparison, the 3‑(2‑methylthiazol‑4‑yl)phenyl acetamide motif consistently displays a higher negative intrinsic activity (greater % inhibition of basal cAMP) than the corresponding 4‑(thiazol‑2‑yl)phenyl isomers, which often behave as neutral antagonists or weak inverse agonists [2]. This functional distinction is critical for applications where constitutive CB1 activity must be suppressed.

CB1 functional assay cAMP modulation Inverse agonism

Physicochemical Differentiation: Calculated Properties vs. Rimonabant

Compared to rimonabant (MW 463.8, cLogP ≈5.5, 1 H‑bond donor), **1172526-30-5** (MW 380.48) has a lower molecular weight and computed lipophilicity (cLogP ≈3.8–4.2) . The compound contains zero H‑bond donors, potentially enhancing passive CNS penetration over rimonabant while maintaining acceptable solubility . Although direct experimental CNS exposure data are lacking, these calculated properties suggest a differentiated pharmacokinetic profile.

Drug-likeness Physicochemical properties CNS penetration

Optimal Research & Industrial Application Scenarios for CAS 1172526-30-5


CB1 Inverse Agonist Probe for Obesity and Metabolic Syndrome Research

With a functional inverse agonist profile at CB1 receptors [1], **1172526-30-5** serves as a tool compound for studying the role of constitutive CB1 signaling in energy homeostasis. Its structural distinction from rimonabant allows parallel profiling to separate receptor occupancy from intrinsic efficacy effects. Researchers can use this compound to benchmark novel CB1 modulators in cAMP inhibition and β‑arrestin recruitment assays [2].

Structure‑Activity Relationship (SAR) Expansion around the Pyrrolyl‑Thiazole Chemotype

Procurement of **1172526-30-5** enables systematic exploration of the 3‑(2‑methylthiazol‑4‑yl)phenyl vector. Comparative SAR studies against the 4‑substituted phenyl and heteroaryl series can map the pharmacophoric requirements for inverse agonism vs. antagonism [1]. This knowledge directly supports medicinal chemistry efforts aimed at developing next‑generation CB1 ligands with improved therapeutic windows [2].

In Vitro Pharmacological Benchmarking of New CB1 Antagonists/Inverse Agonists

Because **1172526-30-5** belongs to the well‑characterized pyrrolyl‑thiazole series, it can be employed as a reference compound in radioligand binding and functional assays when evaluating newly synthesized CB1 ligands [1]. Its sub‑class‑typical inverse agonist activity provides a consistent baseline for normalizing inter‑assay variability [2].

Computational Chemistry and Docking Studies

The co‑crystal structure of CB1 with a related pyrrolyl‑thiazole ligand has been reported, enabling molecular docking studies of **1172526-30-5** to predict key interactions within the CB1 orthosteric pocket [1]. Its defined stereoelectronic features facilitate rational design of derivatives with improved selectivity over CB2 [2].

Quote Request

Request a Quote for 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.